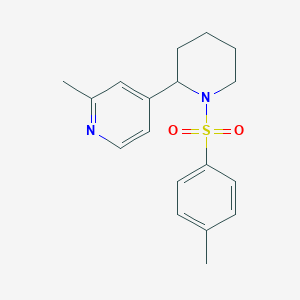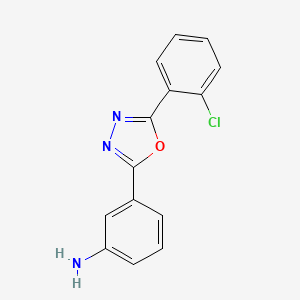
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chlorophenyl group and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with an aromatic carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring. The final product is obtained after purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the process.
化学反应分析
Types of Reactions
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid, sulfonation using sulfur trioxide, and halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted aniline derivatives with nitro, sulfonyl, or halogen groups.
科学研究应用
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring and the aniline moiety can contribute to its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
3-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)aniline: Contains a thiadiazole ring instead of an oxadiazole ring.
3-(5-(2-Chlorophenyl)-1,2,4-oxadiazol-2-yl)aniline: Contains a 1,2,4-oxadiazole ring instead of a 1,3,4-oxadiazole ring.
3-(5-(2-Chlorophenyl)-1,3,4-triazol-2-yl)aniline: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific chemical and biological properties. The combination of the oxadiazole ring with the 2-chlorophenyl group and the aniline moiety enhances its potential for diverse applications in various fields.
属性
分子式 |
C14H10ClN3O |
|---|---|
分子量 |
271.70 g/mol |
IUPAC 名称 |
3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)14-18-17-13(19-14)9-4-3-5-10(16)8-9/h1-8H,16H2 |
InChI 键 |
GNKJHLYLQNOSSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide](/img/structure/B11818288.png)
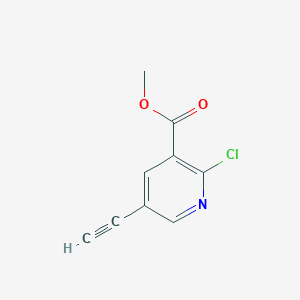


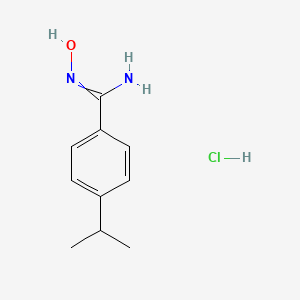

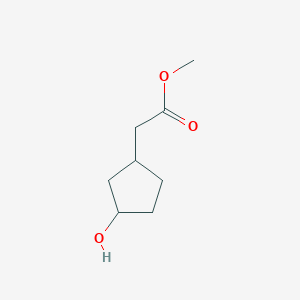

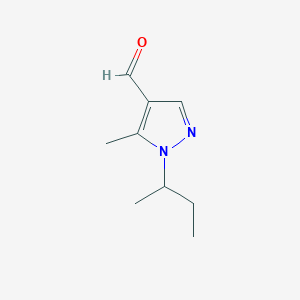
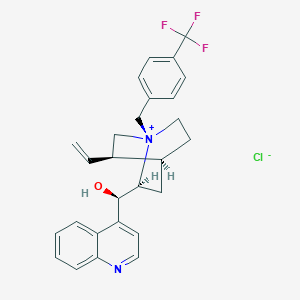
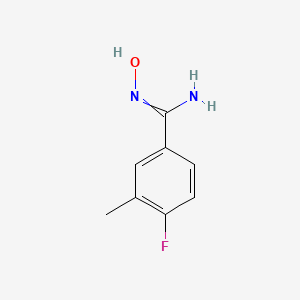

![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
